molecular formula C15H16N2O2S B6012611 2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone CAS No. 5355-22-6

2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

Cat. No. B6012611
CAS RN: 5355-22-6
M. Wt: 288.4 g/mol
InChI Key: SSUVZJFZAUEGBW-UHFFFAOYSA-N
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Description

2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In addition to its pharmacological effects, 2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. The compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are associated with oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in lab experiments is its low toxicity and high solubility in various solvents. This makes it easy to handle and use in various assays and experiments. However, one of the limitations of the compound is its low stability, which can lead to degradation and loss of activity over time. Additionally, the compound has limited water solubility, which can limit its use in aqueous-based assays.

Future Directions

There are several future directions for research related to 2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. One of the areas of interest is the development of more stable analogs of the compound that can exhibit similar or improved pharmacological properties. Another area of research is the evaluation of the compound's potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various signaling pathways and cellular processes. Finally, the compound's potential use as a diagnostic tool for various diseases should also be explored.

Synthesis Methods

The synthesis of 2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone involves the reaction of 2-thiouracil with allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) solvent. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.

Scientific Research Applications

2-(allylthio)-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting their growth and proliferation. Additionally, the compound has been evaluated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-ethyl-6-hydroxy-3-phenyl-2-prop-2-enylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-10-20-15-16-13(18)12(4-2)14(19)17(15)11-8-6-5-7-9-11/h3,5-9,18H,1,4,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUVZJFZAUEGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367091
Record name 5-ethyl-6-hydroxy-1-phenyl-2-prop-2-enylsulfanylpyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-6-hydroxy-1-phenyl-2-prop-2-enylsulfanylpyrimidin-4-one

CAS RN

5355-22-6
Record name 5-ethyl-6-hydroxy-1-phenyl-2-prop-2-enylsulfanylpyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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